Tributyl(3,5-dimethylphenyl)stannane
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Overview
Description
Tributyl(3,5-dimethylphenyl)stannane is an organotin compound with the molecular formula C20H36Sn. It is characterized by the presence of a tin atom bonded to a 3,5-dimethylphenyl group and three butyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-(3,5-dimethylphenyl)stannane typically involves the reaction of tributyltin hydride with 3,5-dimethylphenyl halides under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of tributyl-(3,5-dimethylphenyl)stannane.
Industrial Production Methods
Industrial production of tributyl-(3,5-dimethylphenyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3,5-dimethylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups or the 3,5-dimethylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl(3,5-dimethylphenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of tributyl-(3,5-dimethylphenyl)stannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 3,5-dimethylphenyl group.
Phenyltributyltin: Contains a phenyl group instead of the 3,5-dimethylphenyl group.
Triphenyltin hydride: Contains three phenyl groups instead of butyl groups.
Uniqueness
Tributyl(3,5-dimethylphenyl)stannane is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
tributyl-(3,5-dimethylphenyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-7-4-3-5-8(2)6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHZYGJUDMPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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